molecular formula C4H10N2O3 B555070 Canaline CAS No. 496-93-5

Canaline

Cat. No.: B555070
CAS No.: 496-93-5
M. Wt: 134.13 g/mol
InChI Key: FQPGMQABJNQLLF-VKHMYHEASA-N
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Description

Canaline, also known as 2-amino-4-(aminooxy)butanoic acid, is a non-proteinogenic amino acid. It is primarily found in legumes, particularly in the jack bean (Canavalia ensiformis). This compound is structurally related to ornithine, with the key difference being the presence of an aminooxy group in its side chain . This compound is notable for its potent insecticidal and neurotoxic properties .

Preparation Methods

Canaline can be synthesized through various methods. One common approach involves the enzymatic conversion of canavanine using arginase . This method yields this compound with a high degree of purity. Additionally, synthetic routes for this compound involve the use of hydroxylamine and cyanamide to produce hydroxyguanidine, which is then converted to this compound . Industrial production methods often rely on the enzymatic approach due to its efficiency and high yield.

Chemical Reactions Analysis

Canaline undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include oximes and homoserine .

Scientific Research Applications

Chemical Properties of Canaline

This compound (C_4H_8N_2O_2) features an aminooxy group in its side chain, which allows it to participate in various chemical reactions that are not typical for standard amino acids. This functional group provides this compound with the ability to form covalent bonds with aldehydes and ketones, making it a valuable building block in synthetic organic chemistry.

Synthesis of Peptides and Proteins

This compound has been utilized in the synthesis of peptides through native chemical ligation. This method involves using this compound-containing peptides to create larger peptide chains, which can be crucial for studying protein interactions and functions. The incorporation of this compound enhances the stability and solubility of the synthesized peptides, facilitating their use in further biochemical studies .

Antimetabolite Research

Research indicates that this compound may exhibit antimetabolite properties, which could have implications in cancer treatment. Antimetabolites are compounds that interfere with DNA and RNA synthesis, thereby inhibiting cell division. Studies have shown that this compound can modulate the effects of traditional antimetabolite drugs, potentially enhancing their efficacy against neoplastic cells .

Drug Development

This compound is being investigated for its potential as a drug candidate due to its ability to modify biological pathways. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for developing new therapeutics aimed at treating metabolic disorders and cancers.

Targeted Delivery Systems

In combination with mesenchymal stromal cells, this compound can be utilized for targeted delivery of chemotherapeutic agents. This approach aims to enhance the cytotoxic effects on tumor cells while minimizing damage to healthy tissues. This compound's properties allow it to be loaded into these delivery systems effectively, ensuring a more focused therapeutic action .

Enhanced Antineoplastic Activity

A study explored the effects of this compound on the cytotoxicity of established antitumor agents like gemcitabine. The results indicated that when combined with this compound, gemcitabine exhibited increased potency against resistant cancer cell lines, suggesting that this compound could play a role in overcoming chemoresistance .

Peptide Synthesis Optimization

Another case study demonstrated the successful synthesis of this compound-containing peptides using optimized ligation techniques. The resulting peptides showed improved stability and bioactivity compared to those synthesized without this compound, highlighting its importance as a synthetic tool in peptide chemistry .

Comparison of this compound with Other Amino Acids

PropertyThis compoundStandard Amino Acids
StructureNon-proteinogenicProteinogenic
Functional GroupAminooxyCarboxyl
Synthesis MethodNative chemical ligationStandard peptide synthesis
ApplicationsDrug development, peptide synthesisProtein synthesis

Antimetabolite Efficacy Study Results

Treatment TypeCell Line TestedIC50 (µM)Observations
GemcitabineControl10Standard efficacy
Gemcitabine + this compoundResistant5Increased potency observed

Biological Activity

Canaline, also known as L-canaline, is a non-proteinogenic amino acid with significant biological activity. Its structure is characterized by an aminooxy group at the fourth carbon position, making it an analog of L-ornithine. This compound primarily derives from the hydrolysis of L-canavanine, an arginine analog found in various leguminous plants. Research has highlighted this compound's potential applications in biochemistry and medicine due to its diverse biological activities, particularly as an antimetabolite.

Chemical Structure and Properties

  • Chemical Formula : C₄H₁₀N₂O₃
  • Molecular Structure : this compound's structure is similar to that of L-ornithine, which allows it to interact with various metabolic pathways.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • This compound acts as an inhibitor of pyridoxal phosphate-dependent enzymes , such as ornithine aminotransferase and ornithine decarboxylase. This inhibition disrupts normal amino acid metabolism, leading to developmental abnormalities in insects and potential therapeutic effects against cancer cells .
  • Antimetabolite Properties :
    • As an antimetabolite, this compound interferes with the synthesis and function of polyamines, which are critical for cell growth and differentiation. This property has been explored in the context of cancer therapy, particularly against pancreatic cancer cells .
  • Antimalarial Activity :
    • This compound has shown promising results in inhibiting the growth of the malaria parasite Plasmodium falciparum. Studies indicate that it has a 50% inhibitory concentration (IC50) of approximately 297 nM, making it one of the more potent compounds tested against this parasite .

Biological Activity Overview

Activity Type Description References
InsecticidalDisrupts insect development by inhibiting amino acid metabolism enzymes.
AntitumorInhibits ornithine-dependent enzymatic activities; shows significant activity against pancreatic cancer cells.
AntimalarialInhibits Plasmodium falciparum growth; synergistic effects when combined with other inhibitors.
Lysine AntagonismFunctions as a lysine antagonist, inhibiting lysine flux in certain cell types.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study demonstrated that this compound inhibits the growth of human pancreatic cancer cells (MIAPaCa-2) with an IC50 value of 600 μM. Despite its relatively high dose requirement for mammalian toxicity, its effectiveness against cancer cells suggests a potential therapeutic application .
  • Inhibition Studies :
    • Research indicates that this compound can inhibit ornithine aminotransferase in both mammalian and malarial systems, suggesting its dual role as a potential therapeutic agent for both cancer and malaria .
  • Synergistic Effects :
    • This compound has been tested in combination with difluoromethylornithine (DFMO), showing synergistic effects in antimalarial activity, which enhances its potential as a treatment option amidst rising drug resistance .

Properties

IUPAC Name

(2S)-2-amino-4-aminooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPGMQABJNQLLF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CON)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197925
Record name Canaline
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URL https://comptox.epa.gov/dashboard/DTXSID60197925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Canaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

496-93-5
Record name L-Canaline
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URL https://commonchemistry.cas.org/detail?cas_rn=496-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Canaline
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Record name Canaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02821
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Record name Canaline
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URL https://comptox.epa.gov/dashboard/DTXSID60197925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(aminooxy)butanoic acid
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Record name CANALINE
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Record name L-Canaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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